molecular formula C10H13ClN4O2 B2425215 6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride CAS No. 2624119-21-5

6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride

Cat. No.: B2425215
CAS No.: 2624119-21-5
M. Wt: 256.69
InChI Key: ICYXSIGCEJGHIE-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride is a chemical compound with the molecular formula C10H13ClN4O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its quinazoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride typically involves the reaction of 6,7-dimethoxyquinazoline with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2,4-quinazolinedione
  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Uniqueness

6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride is unique due to its specific chemical structure and properties, which confer distinct reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6,7-dimethoxyquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11;/h3-4H,1-2H3,(H4,11,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYXSIGCEJGHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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